Sildenafil dimer
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Overview
Description
Sildenafil dimer is a compound derived from sildenafil, which is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension. Sildenafil functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The dimer form of sildenafil is of interest due to its potential unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sildenafil dimer typically involves the coupling of two sildenafil molecules. This can be achieved through various chemical reactions, including oxidative coupling or through the use of coupling agents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the dimer.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Sildenafil dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted sildenafil dimers.
Scientific Research Applications
Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its effects on PDE5 inhibition and related pathways.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of sildenafil dimer involves its interaction with PDE5, similar to sildenafil. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells and increased blood flow, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
Comparison with Similar Compounds
Tadalafil: Another PDE5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: Similar to sildenafil, used for erectile dysfunction.
Avanafil: A newer PDE5 inhibitor with a faster onset of action.
Uniqueness of Sildenafil Dimer: this compound is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This uniqueness could lead to distinct therapeutic effects and applications in various scientific fields.
Properties
IUPAC Name |
5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIJAYPVGDPKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N10O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-67-2 |
Source
|
Record name | Sildenafil dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SILDENAFIL DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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